molecular formula C20H13Cl2FN2O B2831414 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole CAS No. 1935723-18-4

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole

Cat. No.: B2831414
CAS No.: 1935723-18-4
M. Wt: 387.24
InChI Key: LSIRQACKXYTTMT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is substituted with a 2,4-dichlorophenyl group and a 4-fluorophenyl group. Additionally, the molecule contains an imidazole ring, which is a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (furan and imidazole) would contribute to the compound’s stability. The dichlorophenyl and fluorophenyl groups could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the halogen atoms (chlorine and fluorine) could make the compound susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms could increase the compound’s density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

Cardioprotective Efficacy and NHE-1 Inhibition

A study synthesized and evaluated a series of compounds, including imidazole and oxazole derivatives, for their NHE-1 inhibitory activities. These compounds, structurally related to the furan derivatives, showed promising cardioprotective efficacy in vitro and in vivo, highlighting their potential application in treating cardiovascular diseases (Lee et al., 2009).

Antimicrobial Activity

Research on novel series of 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivatives demonstrated moderate to potent antimicrobial activity against various bacterial species and Candida albicans. This highlights the potential of such compounds in developing new antimicrobial agents (Tomi et al., 2016).

Interaction with Nanomaterials

A bioactive fluorophore based on the imidazole structure was synthesized and its interaction with ZnO nanomaterials was studied. The research indicates potential applications of such compounds in biomedical nanotechnology, particularly due to the strong adsorption of imidazole on ZnO nanocrystals, which may influence the development of nanomaterial-based biosensors or drug delivery systems (Jayabharathi et al., 2015).

Antifungal and Antibacterial Agents

Compounds featuring the imidazole ring have been synthesized and showed significant antimicrobial activities against Mycobacterium tuberculosis and Candida albicans, among others. This suggests their potential use as a basis for the development of new antifungal and antibacterial drugs (Stephens et al., 2001).

Anticancer and Antiinflammatory Properties

Thiazolopyrimidine derivatives, with structures incorporating the imidazole moiety, have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This research opens avenues for the development of novel compounds with potential application in treating inflammation and pain management (Selvam et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research could explore the synthesis methods for this compound, its potential biological activity, and its physical and chemical properties. Additionally, studies could investigate the compound’s safety and hazards to ensure its safe use .

Properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN2O/c1-11-19(12-2-5-14(23)6-3-12)25-20(24-11)18-9-8-17(26-18)15-7-4-13(21)10-16(15)22/h2-10H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIRQACKXYTTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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